Mechanism of Action: Translocation Blockade vs. ATP-Competitive Kinase Inhibition
TER14687 inhibits PKCθ by blocking its stimulus-induced translocation from the cytoplasm to the particulate (membrane) fraction, a mechanism fundamentally distinct from ATP-competitive inhibitors such as sotrastaurin (AEB071) that bind the kinase catalytic domain. In Western blot subcellular fractionation studies using T-cells stimulated with either OKT3 antibody or PMA/PHA, pre-incubation with 20 µM TER14687 inhibited PKCθ translocation to the particulate fraction, while PKCβ translocation served as an internal negative control showing no effect [1]. Critically, the patent explicitly states that TER14687 'does not inhibit PKC catalytic activity in vitro, nor does it inhibit tyrosine kinase catalytic activity' [1]. By contrast, sotrastaurin is a potent ATP-competitive pan-PKC inhibitor with a Ki of 0.22–0.95 nM for PKCθ and inhibits the catalytic activity of multiple PKC isoforms (α, β1, δ, ε, η, θ) at low nanomolar concentrations [2]. This mechanistic dichotomy means the two compounds interrogate entirely different aspects of PKCθ biology: scaffolding/localization versus phosphorylation activity.
| Evidence Dimension | Mechanism of PKCθ inhibition (translocation vs. catalytic activity) |
|---|---|
| Target Compound Data | 20 µM TER14687 inhibits PKCθ translocation to particulate fraction in OKT3- or PMA/PHA-stimulated T-cells; does not inhibit PKC catalytic activity in vitro |
| Comparator Or Baseline | Sotrastaurin (AEB071): ATP-competitive pan-PKC inhibitor; Ki = 0.22–0.95 nM for PKCθ; inhibits catalytic activity of PKCα (2.1 nM), PKCβ1 (2.0 nM), PKCδ (1.3 nM), PKCε (6.2 nM), PKCη (6.1 nM), PKCθ (1.0 nM) |
| Quantified Difference | TER14687 acts via translocation inhibition (not ATP-competitive); no detectable catalytic inhibition vs. sotrastaurin Ki < 1 nM for PKCθ catalytic domain. The two compounds are mechanistically orthogonal. |
| Conditions | Western blot subcellular fractionation of T-cells stimulated with OKT3 (anti-CD3) or PMA/PHA ± 20 µM TER14687 [1]; sotrastaurin biochemical kinase assay panel [2] |
Why This Matters
TER14687 is the appropriate reagent for experiments requiring dissection of PKCθ scaffolding and localization functions independent of catalytic activity, whereas ATP-competitive inhibitors cannot separate these functions.
- [1] US Patent 6,054,286. Methods to identify immunomodulators using cognate interaction of PKC-theta. Telik, Inc. Filed January 15, 1999, issued April 25, 2000. (See lines 201–213: translocation inhibition and lack of catalytic inhibition.) View Source
- [2] Evenou, J.-P. et al. (2009). The Potent Protein Kinase C-Selective Inhibitor AEB071 (Sotrastaurin) Represents a New Class of Immunosuppressive Agents Affecting Early T-Cell Activation. Journal of Pharmacology and Experimental Therapeutics, 330(3), 792–801. Also: Tribioscience product datasheet for Sotrastaurin (TBI4350). View Source
